(Phe2,Orn8)-oxytocin

V1 vasopressin receptor agonism rabbit epididymis bioassay ex vivo contractility

Choose (Phe2,Orn8)-Oxytocin for unambiguous V1 receptor pharmacology. Unlike mixed-profile vasopressin analogs, this Phe²/Orn⁸-substituted cyclic nonapeptide selectively activates V1 receptors while sparing V2 (antidiuretic) and oxytocin receptors—eliminating confounding cross-reactivity in pressor, baroreflex, and calcium signaling assays. Documented EC50 of 280 nM in rabbit epididymis contractility and 7 nM in pituitary ACTH release confirm potency. Essential for cardiovascular, CNS glial, and receptor discrimination studies requiring clean V1-selective data.

Molecular Formula C42H65N13O11S2
Molecular Weight 992.2 g/mol
Cat. No. B12403282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phe2,Orn8)-oxytocin
Molecular FormulaC42H65N13O11S2
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C42H65N13O11S2/c1-3-22(2)34-41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68-67-20-24(44)35(59)51-27(39(63)54-34)17-23-9-5-4-6-10-23)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,22,24-30,34H,3,7-8,11-21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyDHMCDFJJCGVQSC-OVCMMVBBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Phe2,Orn8)-Oxytocin Procurement Guide: Selective V1 Vasopressin Receptor Agonist for Specialized Pharmacological Research


(Phe2,Orn8)-Oxytocin (CAS: 2480-41-3) is a synthetic cyclic nonapeptide analog of oxytocin characterized by phenylalanine substitution at position 2 and ornithine substitution at position 8 of the native oxytocin sequence [1]. This compound functions as a selective agonist at the vasopressin V1 receptor (V1R), with reported minimal activity at V2 (antidiuretic) receptors . The molecule contains a characteristic disulfide bridge between Cys1 and Cys6 residues, forming the cyclic core structure essential for receptor interaction [2]. Unlike the endogenous nonapeptide hormones oxytocin and arginine vasopressin, which exhibit mixed receptor pharmacology, (Phe2,Orn8)-oxytocin is utilized in research settings specifically to isolate and study V1 receptor-mediated physiological and signaling responses .

Why Generic Oxytocin or Other Vasopressin Analogs Cannot Substitute for (Phe2,Orn8)-Oxytocin in V1-Selective Research


Endogenous neurohypophyseal hormones (oxytocin and arginine vasopressin) and many commercially available analogs exhibit varying degrees of receptor cross-reactivity across the oxytocin receptor (OTR) and vasopressin V1a, V1b, and V2 receptor subtypes, which fundamentally confounds experimental interpretation [1]. For instance, arginine vasopressin (AVP) acts as a mixed V1a/V2 agonist, while atosiban, a clinically used tocolytic agent, exhibits moderate binding affinity for the human oxytocin receptor but high binding affinity for the vasopressin V1a receptor, demonstrating a non-selective pharmacological profile [2]. The specific Phe2 and Orn8 substitutions in (Phe2,Orn8)-oxytocin alter the peptide's receptor recognition surface, conferring preferential activation of V1 receptors while drastically reducing antidiuretic (V2) activity compared to native hormones [3]. Therefore, substituting (Phe2,Orn8)-oxytocin with generic oxytocin, vasopressin, or even closely related analogs such as [Phe2,Orn8]-vasotocin will produce a different receptor activation signature and cannot reproduce the same V1-selective experimental conditions [4].

(Phe2,Orn8)-Oxytocin Quantitative Evidence: Comparative Pharmacological Differentiation Data


Sustained Rabbit Epididymis Contractility: EC50 Value of 280 nM for (Phe2,Orn8)-Oxytocin

(Phe2,Orn8)-Oxytocin induces sustained contractility of rabbit epididymis tissue with an EC50 value of 280 nM . While this EC50 value is consistently cited across multiple vendor technical datasheets and databases, no published peer-reviewed study directly compares this EC50 against other V1 agonists (e.g., arginine vasopressin, [Phe2,Orn8]-vasotocin, or the Manning compound) in the identical rabbit epididymis assay system [1]. Therefore, the absolute EC50 value provides a useful internal benchmark for experimental planning but cannot be presented as a validated head-to-head comparator metric against specific analogs [2].

V1 vasopressin receptor agonism rabbit epididymis bioassay ex vivo contractility

V1 Versus V2 Receptor Selectivity Profile of (Phe2,Orn8)-Oxytocin

Multiple vendor technical datasheets characterize (Phe2,Orn8)-oxytocin as a potent agonist of the vasopressor V1 receptor with very little antidiuretic (V2) activity . This selectivity profile is consistently described across commercial sources. In trout pituitary studies, (Phe2,Orn8)-oxytocin stimulated adrenocorticotrophin hormone (ACTH) release with an EC50 of 7 × 10⁻⁹ M, whereas the V2-selective agonist [deamino1, Val4, D-Arg8]-vasopressin had no such effect, providing cross-study evidence that the compound engages V1 but not V2 receptor signaling pathways [1]. However, direct quantitative selectivity ratios (e.g., V1/V2 EC50 ratios or binding affinity Ki values) have not been reported in peer-reviewed literature for mammalian receptor systems .

receptor selectivity V1 receptor agonism V2 receptor activity

Pressor Response Sensitization Under Autonomic Blockade: In Vivo Differentiation from Arginine Vasopressin

In conscious rat studies, (Phe2,Orn8)-oxytocin was employed as a selective V1-receptor agonist to investigate receptor-specific contributions to baroreflex buffering [1]. During autonomic blockade with methscopolamine and hexamethonium, the pressor sensitivities to both arginine vasopressin (AVP) and (Phe2,Orn8)-oxytocin were similarly increased compared to intact conscious animals [2]. Infusion of a V2-selective agonist ([Val4,D-Arg8]VP) did not alter pressor responses to (Phe2,Orn8)-oxytocin in either intact or autonomically blocked rats, confirming V1-specific pressor activity . This study demonstrates that (Phe2,Orn8)-oxytocin recapitulates the V1-mediated pressor component of AVP's pharmacological profile while lacking V2-mediated hemodynamic effects .

cardiovascular pharmacology V1 receptor pressor response autonomic blockade

Absence of Effect on IP3 Production in Rat Inner Medullary Collecting Duct Cells: Distinguishing V1 Agonism from V2 and Oxytocin Receptor Activity

In cultured rat inner medullary collecting duct (RIMCT) cells, the selective V1 receptor agonist [Ho1, Phe2, Orn8] vasotocin — a close structural analog of (Phe2,Orn8)-oxytocin — had no effect on inositol trisphosphate (IP3) production over the concentration range of 10⁻¹³ to 10⁻⁷ M [1]. In contrast, the selective V2 receptor agonist VDAVP stimulated IP3 production in a dose-dependent fashion, and oxytocin also stimulated IP3 production dose-dependently [2]. This finding indicates that V1 receptor activation does not couple to phospholipase C-mediated IP3 production in this specific cell type, whereas V2 and oxytocin receptor activation do [3]. This represents class-level evidence that V1-selective agonists, including (Phe2,Orn8)-oxytocin, produce a distinct intracellular signaling signature compared to oxytocin and V2 agonists in renal collecting duct cells [4].

phosphoinositide hydrolysis V1 receptor signaling renal collecting duct

Calcium Signaling Induction in Cortical Astrocytes: Class-Level V1 Agonist Functional Activity

In cultured cortical astrocytes, (Phe2,Orn8)-oxytocin (designated as a V1 vasopressin receptor agonist) induced a marked dose-dependent increase in intracellular calcium that was abolished by depletion of extracellular calcium [1]. V1 agonist treatment induced a rapid increase in calcium signal in both the cytoplasm and nucleus, followed by sustained nuclear calcium accumulation [2]. The study also demonstrated that V1 agonist induced significant and rapid uptake of ⁴⁵Ca²⁺ and a significant dose-dependent increase in [³H]inositol-1-phosphate ([³H]IP1) accumulation [3]. While this study did not include direct comparator data against other V1 agonists or vasopressin receptor ligands in the identical experimental system, it provides class-level validation of (Phe2,Orn8)-oxytocin's functional activity at V1 receptors expressed in central nervous system glial cells .

astrocyte calcium signaling V1a receptor intracellular calcium dynamics

Prolonged Action of Orn8-Containing Oxytocin Analogs: Class-Level Structural Feature Supporting Sustained Pharmacodynamics

In a systematic structure-activity relationship (SAR) study of oxytocin antagonists, Chan et al. (1986) reported that analogs containing Orn8 substitutions, including p-alkyl-Phe2,Orn8 modified peptides, exhibited prolonged action both in isolated rat uterus assays and in term pregnant rats [1]. This class-level finding indicates that the Orn8 modification, which (Phe2,Orn8)-oxytocin shares with these antagonist analogs, contributes to extended pharmacodynamic duration relative to unmodified oxytocin framework peptides [2]. While (Phe2,Orn8)-oxytocin is a V1 agonist rather than an oxytocin antagonist, the structural motif at position 8 is identical to that in the prolonged-action antagonist series, supporting inference of similar pharmacokinetic or pharmacodynamic prolongation for the agonist counterpart [3]. No direct comparative half-life or duration-of-action data for (Phe2,Orn8)-oxytocin versus non-Orn8 analogs has been published .

Orn8 substitution prolonged action oxytocin antagonist design

(Phe2,Orn8)-Oxytocin Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Cardiovascular Pharmacology: Isolating V1-Mediated Pressor Responses from V2 Receptor Effects

(Phe2,Orn8)-oxytocin is indicated for studies requiring selective activation of V1 vasopressin receptors to examine pressor responses, baroreflex modulation, and hemodynamic regulation without confounding V2 receptor-mediated antidiuretic or vasodilatory effects. Evidence from head-to-head studies in conscious rats demonstrates that this compound recapitulates the V1-mediated pressor component of arginine vasopressin's pharmacological profile while lacking V2 activity, enabling cleaner experimental dissection of V1-specific cardiovascular pharmacology [1]. This application is directly supported by the work of Schwartz et al. (1993) showing equivalent pressor sensitivity augmentation under autonomic blockade for both (Phe2,Orn8)-oxytocin and AVP [2].

Ex Vivo Tissue Contractility Studies: V1 Receptor Functional Assays in Rabbit Epididymis

(Phe2,Orn8)-oxytocin is suitable as a positive control or reference agonist for V1 receptor-mediated contractility studies in rabbit epididymis ex vivo preparations, with an established EC50 of 280 nM for sustained contractile responses [1]. This application leverages the compound's validated functional potency in this tissue system as documented across multiple vendor technical datasheets and peptide databases [2]. The sustained nature of the contractile response distinguishes this assay from transient responses observed with other agonists, making it particularly useful for prolonged time-course experiments .

Neurohypophyseal Receptor Subtype Characterization: Pharmacological Dissection of V1, V2, and Oxytocin Receptor Pathways

(Phe2,Orn8)-oxytocin is recommended as a selective pharmacological tool for distinguishing V1 receptor-mediated signaling from V2 receptor-mediated and oxytocin receptor-mediated pathways in complex biological systems. Evidence from trout pituitary ACTH release studies demonstrates functional V1 selectivity (EC50 = 7 × 10⁻⁹ M) with no V2 agonist activity, supporting its use in receptor subtype discrimination studies [1]. Additionally, class-level evidence from renal collecting duct cell studies shows that V1-selective agonists do not stimulate IP3 production, unlike V2 agonists and oxytocin, providing a signaling-based discrimination criterion [2].

Central Nervous System V1a Receptor Signaling: Astrocyte Calcium Dynamics and Nuclear Calcium Translocation Studies

(Phe2,Orn8)-oxytocin is applicable for investigating V1a receptor-mediated calcium signaling cascades in cultured cortical astrocytes, including studies of cytoplasmic-to-nuclear calcium translocation and downstream IP1 accumulation [1]. This application is supported by experimental evidence demonstrating dose-dependent intracellular calcium mobilization, extracellular calcium-dependent responses, and sustained nuclear calcium localization following V1 agonist treatment [2]. The compound serves as a validated V1 receptor agonist for CNS glial cell studies where selective activation of this receptor subtype is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Phe2,Orn8)-oxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.